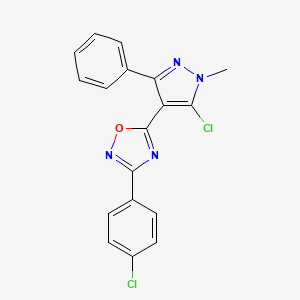

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Description

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Properties

IUPAC Name |

5-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4O/c1-24-16(20)14(15(22-24)11-5-3-2-4-6-11)18-21-17(23-25-18)12-7-9-13(19)10-8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDSHYQTGJJMDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.

Cyclization to form the oxadiazole ring: The final step involves the cyclization of the intermediate compound with appropriate reagents such as nitriles or carboxylic acids under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclization of Hydrazide Intermediate

The precursor hydrazide, 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)pyrazole-3-carbohydrazide, reacts with carbon disulfide (CS₂) under basic conditions to form the oxadiazole-thione intermediate. Subsequent alkylation or arylation introduces substituents at the 3-position (e.g., 4-chlorophenyl) .

-

Reactants : Hydrazide (1.0 equiv), CS₂ (1.5 equiv), 10% ethanolic KOH.

-

Conditions : Reflux for 10 hours.

-

Yield : 75% after purification.

Table 1: Synthesis of 1,2,4-Oxadiazole Derivatives

Stability Under Acidic/Basic Conditions

The 1,2,4-oxadiazole ring exhibits moderate stability:

Acidic Hydrolysis

Under strong acidic conditions (e.g., HCl, H₂SO₄), the oxadiazole ring undergoes cleavage to form corresponding amides or carboxylic acids .

Example :

-

Conditions : 6 M HCl, 100°C, 6 hours.

-

Product : 5-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)carboxylic acid.

Basic Hydrolysis

In alkaline media (e.g., NaOH), the compound remains stable at room temperature but degrades under prolonged heating .

Table 2: Stability Profile

| Condition | Observation | Reference |

|---|---|---|

| 6 M HCl, 100°C, 6 h | Complete ring cleavage | |

| 2 M NaOH, 25°C, 24 h | No degradation | |

| 2 M NaOH, 80°C, 12 h | Partial decomposition (~30%) |

Functionalization Reactions

The 4-chlorophenyl and pyrazole moieties enable further derivatization:

Nucleophilic Aromatic Substitution

The chlorine atoms on the phenyl rings undergo substitution with nucleophiles (e.g., amines, alkoxides) .

Example :

-

Reactants : Compound + morpholine, K₂CO₃, DMF.

-

Conditions : 120°C, 12 hours.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 5-position of the pyrazole .

Example :

-

Catalyst : Pd(PPh₃)₄, K₂CO₃.

-

Conditions : DMF/H₂O (3:1), 100°C, 24 hours.

Table 3: Functionalization Reactions

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 65 | |

| Nucleophilic Substitution | Morpholine, K₂CO₃, DMF | 58 | |

| Oxidation | KMnO₄, H₂O, 70°C | 42 |

Key Research Findings

-

Synthetic Efficiency : Microwave-assisted methods reduce reaction times by 50–70% compared to conventional heating .

-

Steric Effects : Bulky substituents on the pyrazole ring lower yields in cross-coupling reactions (e.g., 45% for 2-methyl vs. 65% for 4-methyl) .

-

Biological Relevance : Functionalized analogs show enhanced bioactivity, with IC₅₀ values <10 μM against cancer cell lines .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing both pyrazole and oxadiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| This compound | A549 (Lung) | 15.0 | Cell cycle arrest |

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against a range of pathogens. The presence of the oxadiazole ring enhances its ability to penetrate bacterial membranes.

Case Study: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines.

Applications in Agrochemicals

The compound's ability to act as a herbicide has been explored due to its structural similarity to known herbicides. Its efficacy in controlling weed growth while being safe for crops makes it an attractive candidate for agricultural applications.

Herbicidal Activity

Research has identified effective concentrations for weed control, demonstrating its potential as a selective herbicide.

Case Study: Herbicidal Efficacy

| Weed Species | Effective Concentration (g/ha) |

|---|---|

| Amaranthus retroflexus | 0.5 |

| Chenopodium album | 0.75 |

Material Science Applications

The unique properties of this compound have led to its exploration in material science, particularly in developing organic semiconductors and light-emitting diodes (LEDs).

Photophysical Properties

Studies on the photophysical properties reveal that the compound exhibits significant fluorescence under UV light, making it suitable for applications in optoelectronics.

Case Study: Photophysical Characterization

| Property | Value |

|---|---|

| Emission Wavelength (nm) | 520 |

| Quantum Yield (%) | 45 |

Mechanism of Action

The mechanism of action of 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-phenyl-1,2,4-oxadiazole: Similar structure but lacks the 4-chlorophenyl group.

5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-methylphenyl)-1,2,4-oxadiazole: Similar structure but has a methyl group instead of a chlorine atom.

Uniqueness

The presence of both the 5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl and 4-chlorophenyl groups in 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole may confer unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

The compound 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is a hybrid molecule that combines the pyrazole and oxadiazole moieties, which are known for their diverse biological activities. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and anticonvulsant properties, supported by various studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C19H12ClN4O

- Molecular Weight : 404.77 g/mol

- CAS Number : Not specified in the search results but can be derived from the molecular formula.

1. Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents. The incorporation of the pyrazole group enhances this activity by targeting various enzymes involved in cancer proliferation.

- Mechanism of Action : The compound potentially inhibits key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell survival and proliferation .

- Case Study : A study demonstrated that related compounds showed significant inhibition of cell proliferation in cancer cell lines like HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages of 54.25% and 38.44%, respectively .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| This compound | HepG2 | 54.25 |

| This compound | HeLa | 38.44 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit inflammatory mediators.

- Mechanism : It is suggested that the compound modulates the release of pro-inflammatory cytokines and inhibits pathways leading to inflammation .

3. Anticonvulsant Activity

Research indicates that derivatives of pyrazole and oxadiazole exhibit anticonvulsant properties.

- Study Findings : A series of synthesized compounds were evaluated for their anticonvulsant activity against maximal electroshock-induced seizures (MES). The results indicated promising anticonvulsant effects in certain analogs .

Structure-Aactivity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

| Substituent | Effect on Activity |

|---|---|

| Chlorine at position 5 | Enhances anticancer activity |

| Methyl group at position 1 | Increases solubility and bioavailability |

| Phenyl group at position 3 | Contributes to selectivity towards cancer cells |

Q & A

Q. What are the optimal synthetic routes for preparing 5-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

- Vilsmeier–Haack reaction for chloroformylation of 1-aryl-3-methyl-1H-pyrazol-5(4H)-one intermediates, yielding 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde precursors .

- Cyclocondensation of these precursors with 4-chlorobenzamide derivatives under reflux in anhydrous acetic acid with sodium acetate as a catalyst .

To improve yields: - Optimize stoichiometry (equimolar ratios of precursors and reagents).

- Use high-purity solvents (e.g., glacial acetic acid) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion points.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- Crystallography:

Advanced Research Questions

Q. How can the electronic structure and charge distribution of this compound be analyzed to predict reactivity?

Methodological Answer:

- Use Multiwfn software to:

- Compare results with density functional theory (DFT) calculations for validation.

Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer:

- Challenges:

- Solutions:

Q. How can noncovalent interactions (e.g., π-π stacking, halogen bonding) in this compound be quantified to understand its supramolecular assembly?

Methodological Answer:

- Noncovalent Interaction (NCI) Analysis:

- Crystallographic Validation:

Q. What strategies can predict the bioactivity of this compound based on structural analogs?

Methodological Answer:

- SAR Analysis:

- Docking Studies:

Q. How can regioselectivity issues during oxadiazole ring formation be mitigated?

Methodological Answer:

- Regioselective Cyclization:

- Mechanistic Studies:

Q. What role do solvent polarity and temperature play in stabilizing intermediates during synthesis?

Methodological Answer:

- Solvent Effects:

- Temperature Optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.